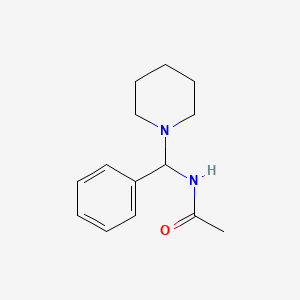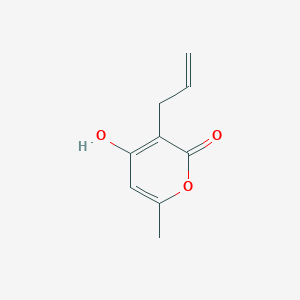![molecular formula C10H14O6 B14664769 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 46475-07-4](/img/structure/B14664769.png)
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxybicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes two hydroxyl groups and two carboxylic acid groups
Métodos De Preparación
The synthesis of 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of isopropenyl acetate with 1,4-cyclohexanedione under acid-catalyzed conditions. This reaction yields 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which can then be hydrolyzed to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid catalysts like sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties, such as high strength and transparency.
Mecanismo De Acción
The mechanism by which 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the development of MOFs, where the compound acts as a linker, creating a porous structure that can trap and interact with various substances . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid can be compared to other bicyclic compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A caged tertiary diamine used as a nucleophilic catalyst in organic synthesis.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Used in the preparation of cycloalkanecarboxamides and related compounds.
The uniqueness of this compound lies in its dual hydroxyl and carboxylic acid groups, which provide versatility in chemical reactions and applications.
Propiedades
Número CAS |
46475-07-4 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C10H14O6/c11-5-4-10(8(15)16)2-1-9(5,7(13)14)3-6(10)12/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16) |
Clave InChI |
DKFZJKQOEGPMFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(C1(CC2O)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


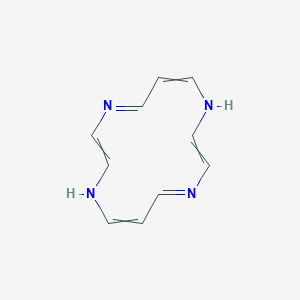

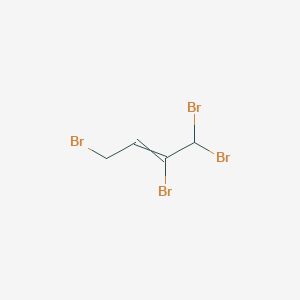
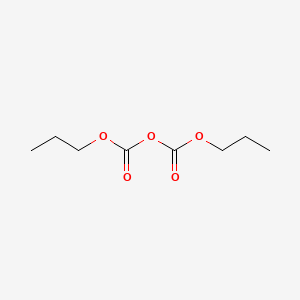
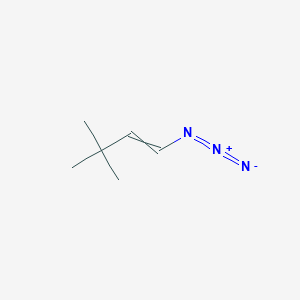
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)

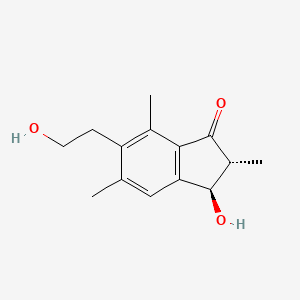

![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
